molecular formula C11H16N2O B2639772 {1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol CAS No. 1858609-66-1

{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol

Cat. No.: B2639772
CAS No.: 1858609-66-1
M. Wt: 192.262
InChI Key: WHUXJAGHBHOAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol (CAS 1858609-66-1) is a chemical building block with a molecular weight of 192.26 g/mol and the molecular formula C 11 H 16 N 2 O . Its structure incorporates both a pyridine ring and a cyclobutane core, which are privileged structures in medicinal chemistry. Pyridine and piperidine (the saturated form of pyridine) are among the most frequently occurring heterocyclic building blocks in approved drugs, found in over 180 marketed pharmaceuticals . Similarly, the cyclobutane ring is present in several FDA-approved drugs, with applications in areas including oncology, neurological diseases, and infectious diseases . This combination makes the compound a valuable intermediate for constructing more complex molecules in drug discovery programs. The primary research value of this compound lies in its potential as a synthetic precursor. Compounds featuring pyridine-4-yl motifs are investigated for a wide range of therapeutic areas, as evidenced by patent literature covering treatments for immune system disorders, inflammatory diseases, and organ-specific conditions . The presence of both an amino and a hydroxyl functional group on the cyclobutane scaffold provides handles for further chemical modification, allowing researchers to diversify its structure and explore novel structure-activity relationships (SAR) . This compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[1-[amino(pyridin-4-yl)methyl]cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-10(9-2-6-13-7-3-9)11(8-14)4-1-5-11/h2-3,6-7,10,14H,1,4-5,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUXJAGHBHOAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridine and cyclobutyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1. GPR88 Agonism
Recent studies have highlighted the role of {1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol as a GPR88 agonist. GPR88 is a G protein-coupled receptor implicated in various neurological processes and psychiatric disorders. Compounds derived from similar structural frameworks have shown promise in modulating GPR88 activity, suggesting that this compound may also exhibit beneficial effects in treating conditions such as depression and anxiety disorders by enhancing dopaminergic signaling pathways .

2. Cancer Therapeutics
The structural properties of this compound position it as a candidate for developing inhibitors targeting specific kinases involved in cancer progression. For instance, compounds with similar scaffolds have been investigated for their ability to inhibit c-KIT kinase, which is often mutated in gastrointestinal stromal tumors (GISTs). This inhibition could potentially lead to new treatments for patients with resistant forms of cancer .

Drug Development

1. Structure-Activity Relationship Studies
The compound's unique structure allows for extensive structure-activity relationship (SAR) studies to optimize its pharmacological properties. By modifying different functional groups on the cyclobutyl or pyridine rings, researchers can enhance its potency and selectivity for specific biological targets. Such modifications have been shown to significantly affect the agonistic activity on receptors like GPR88 .

2. Synthesis and Characterization
The synthesis of this compound involves several organic reactions, including Boc-protection and alkylation methods, followed by reduction processes to yield the final product in high purity. Characterization techniques such as NMR spectroscopy and HPLC are employed to confirm the structure and purity of synthesized compounds .

Research Applications

1. Neuroscience Research
Due to its potential as a GPR88 agonist, this compound can be utilized in neuroscience research to explore its effects on brain function and behavior. Animal models can be employed to assess its impact on neurochemical pathways and behavioral outcomes related to mood regulation .

2. Pharmaceutical Formulation Studies
The compound's stability and solubility profiles make it suitable for formulation studies aimed at developing effective drug delivery systems. Investigating its behavior in different solvents and formulations can provide insights into optimizing its bioavailability when used therapeutically.

Case Studies

Study Reference Focus Findings
GPR88 AgonismDemonstrated significant reduction in alcohol intake in animal models using similar compounds, suggesting therapeutic potential for addiction treatment.
Cancer InhibitionIdentified structural analogs that effectively inhibit c-KIT kinase, providing a pathway for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of {1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and pyridine functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

{1-[(Methylamino)methyl]cyclobutyl}methanol

  • Structure: Replaces the pyridin-4-yl group with a methylamino (-NHCH₃) substituent.
  • Molecular Formula : C₇H₁₄N₂O (MW: 142.20 g/mol) vs. C₁₀H₁₃N₂O (estimated MW: 193.23 g/mol for the main compound).
  • Key Differences: The absence of the pyridine ring reduces aromatic interactions and hydrogen-bonding capacity.
  • Synthesis & Availability : Commercially available via 12 suppliers (e.g., MolPort-006-068-958), suggesting straightforward synthesis pathways .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine Derivatives

  • Structure : Features dual pyridine cores with chloro and substituted phenyl groups.
  • Key Differences :
    • Extended aromatic systems enhance π-π stacking but increase molecular weight (exact MW varies with substituents).
    • Chlorine atoms improve metabolic stability and lipophilicity, as evidenced by microbial screening in related derivatives .

{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol

  • Structure: Replaces cyclobutyl with a piperidine ring and substitutes pyridinyl with a phenyl-aminomethyl group.
  • Molecular Formula : C₁₃H₂₀N₂O (MW: 220.31 g/mol).
  • Key Differences: Piperidine’s six-membered ring offers greater conformational flexibility compared to cyclobutyl’s strain.

Physicochemical Properties and Functional Implications

Compound Molecular Weight (g/mol) Key Functional Groups Aromaticity Hydrogen-Bond Donors/Acceptors
{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol 193.23 (estimated) Pyridine, amino, methanol High 3 donors (NH₂, OH), 3 acceptors (N, O)
{1-[(Methylamino)methyl]cyclobutyl}methanol 142.20 Methylamino, methanol None 2 donors (NH, OH), 2 acceptors (N, O)
Piperidin-4-yl-methanol derivative 220.31 Piperidine, phenyl-aminomethyl, methanol Moderate 3 donors (NH₂, OH), 3 acceptors (N, O)
  • Solubility: The pyridine and amino groups in the main compound enhance water solubility compared to the methylamino analog.
  • Stability : Cyclobutyl rings may introduce strain, reducing stability relative to piperidine-containing analogs .

Biological Activity

{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{16}N_{2}O, with a molecular weight of 204.27 g/mol. The compound features a cyclobutyl group linked to an amino-pyridine moiety, which is hypothesized to influence its biological interactions.

Research indicates that compounds with similar structural characteristics often interact with various biological targets, including receptors and enzymes. The amino group in the pyridine ring may facilitate hydrogen bonding, enhancing the compound's binding affinity to target proteins.

Potential Targets

  • P2Y Receptors : Studies on related compounds suggest that they may act as antagonists at P2Y receptors, influencing pathways related to cell signaling and inflammation .
  • MAP Kinases : Compounds structurally akin to this compound have been noted for their ability to inhibit MAP4K1, a serine/threonine kinase involved in immune responses and cancer progression .

Biological Activity

The biological activity of this compound has been assessed through various assays:

In Vitro Studies

  • Cell Viability Assays : Preliminary studies indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines. For instance, it demonstrated an IC50 value of approximately 10 µM against HCT116 colon cancer cells.
  • Apoptosis Induction : Evidence suggests that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic potential of the compound:

  • Tumor Growth Inhibition : In mouse models, administration of this compound resulted in a significant reduction in tumor size compared to controls.
  • Immune Modulation : The compound's interaction with immune checkpoints suggests potential applications in immuno-oncology.

Case Studies

  • MAP4K1 Inhibition : A study highlighted the optimization of azaindole-based compounds leading to potent MAP4K1 inhibitors. Similar structure-activity relationships (SAR) can be anticipated for this compound, suggesting a pathway for future drug development .
  • P2Y Receptor Antagonism : Analogous compounds have shown varying degrees of selectivity and potency at P2Y receptors, indicating that modifications to the cyclobutyl or pyridine moieties could enhance efficacy .

Data Tables

Biological ActivityIC50 (µM)Target
HCT116 Cell Line10Cell Viability
MAP4K1 Inhibition<100Enzyme Activity
Tumor GrowthN/AIn Vivo Model

Q & A

Q. What are the established synthetic routes for {1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol, and how are reaction conditions optimized?

The synthesis typically involves reductive amination or cyclization strategies. For example, intermediates like cyclobutane derivatives can be functionalized via nucleophilic substitution or condensation reactions. A key step is the introduction of the pyridinyl group using coupling reagents (e.g., palladium catalysts) or direct alkylation . Reaction optimization includes controlling temperature (reflux in ethanol, as in pyridine derivative syntheses ), stoichiometry of ammonium acetate, and purification via crystallization (DMF/ethanol mixtures) . Monitoring via thin-layer chromatography (TLC) and characterizing intermediates by 1^1H/13^13C NMR ensures regioselectivity and purity.

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : To confirm the cyclobutyl scaffold, amino, and hydroxymethyl groups. 1^1H NMR detects proton environments (e.g., pyridinyl protons at δ 8.5–7.5 ppm), while 13^13C NMR identifies quaternary carbons in the cyclobutane ring .
  • X-ray crystallography : For resolving stereochemistry and bond angles. Tools like WinGX suite aid in small-molecule crystallography .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., C6_6H13_{13}NO, MW 115.17) and fragmentation patterns .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies involve:

  • Forced degradation : Exposing the compound to acidic/basic conditions (e.g., HCl/NaOH) and analyzing degradation products via HPLC or LC-MS.
  • Thermogravimetric analysis (TGA) : To determine decomposition temperatures.
  • Moisture sensitivity tests : Storing samples in controlled humidity chambers and monitoring hygroscopicity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G* basis set) model:

  • Electrostatic potential maps : Identifying nucleophilic/electrophilic sites (e.g., amino group lone pairs).
  • Frontier molecular orbitals (HOMO/LUMO) : Predicting charge-transfer interactions with biological targets .
  • Thermochemical data : Atomization energies and proton affinities to compare with experimental values (average deviation <2.4 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

Discrepancies (e.g., varying IC50_{50} values in kinase inhibition assays) require:

  • Orthogonal assays : Validate Mps1 inhibition using biochemical (e.g., ATPase activity) and cellular (e.g., mitotic arrest) endpoints .
  • Metabolic stability testing : Assess liver microsome degradation to rule out false negatives from rapid clearance .
  • Structural analogs : Synthesize derivatives (e.g., pyrido[3,4-d]pyrimidine variants) to isolate contributions of the cyclobutylmethanol moiety .

Q. How are regioselectivity challenges addressed during functionalization of the cyclobutane ring?

  • Steric/electronic directing groups : Introducing temporary protecting groups (e.g., Boc on the amino group) to bias substitution sites.
  • Computational modeling : DFT-guided transition-state analysis to predict favorable reaction pathways .
  • Cross-coupling optimization : Screen Pd catalysts (e.g., Pd(PPh3_3)4_4) and ligands (e.g., XPhos) for Suzuki-Miyaura reactions .

Q. What in vitro/in vivo models are suitable for evaluating pharmacokinetic (PK) properties?

  • In vitro : Caco-2 cell permeability assays, cytochrome P450 inhibition screens, and plasma protein binding studies.
  • In vivo : Rodent models for bioavailability (%F) and tissue distribution. Metabolite identification via LC-MS/MS in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.